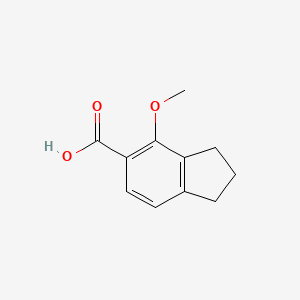

4-Methoxy-indan-5-carboxylic acid

Übersicht

Beschreibung

Chemical Reactions Analysis

Carboxylic acids, such as 4-Methoxy-indan-5-carboxylic acid, can undergo a variety of reactions. They can form ionic salts when reacting with bases . They can also undergo substitution reactions where the hydroxyl group of a carboxylic acid is replaced by another nucleophilic group .Wissenschaftliche Forschungsanwendungen

Photocleavage Efficiency and Chemical Synthesis

- Photolysis of Photolabile Precursors : Studies have demonstrated that aromatic substituents such as the 4-methoxy group can significantly enhance the efficiency of photolysis in compounds like 1-acyl-7-nitroindolines. This improvement in photolysis efficiency has practical implications in the release of neuroactive amino acids and could potentially extend to the photolytic behavior of 4-Methoxy-indan-5-carboxylic acid derivatives (Papageorgiou & Corrie, 2000).

Corrosion Inhibition

- Corrosion Control in Industrial Materials : The inhibitory effects of compounds related to this compound, such as 4-MAT, on mild steel corrosion in acidic environments highlight their utility in protecting industrial materials. These findings suggest that derivatives of this compound could also serve as effective corrosion inhibitors, offering potential applications in materials science and engineering (Bentiss et al., 2009).

Organic Synthesis and Catalysis

- Synthetic and Catalytic Applications : The facilitation of specific chemical transformations by this compound derivatives could be anticipated, given the documented efficacy of related compounds in catalyzing the synthesis of complex molecules and enhancing reaction efficiencies. For instance, the conversion of carboxylic acids into esters using 4-methoxybenzyl-2,2,2-trichloroacetimidate showcases the potential utility of methoxy-substituted compounds in organic synthesis (Shah et al., 2014).

Environmental and Green Chemistry

- Degradation and Wastewater Treatment : Research on the electrochemical reduction and oxidation of bromophenols suggests potential pathways for the environmental degradation of aromatic compounds, including those related to this compound. This opens up possibilities for the compound's involvement in water treatment and pollution mitigation strategies (Xu et al., 2018).

Polymer Science and Biodegradable Materials

- Polymerization Processes : The synthesis and polymerization of O-carboxyanhydrides derived from related compounds offer insights into the development of biodegradable polymers. This suggests that this compound could play a role in the creation of environmentally friendly materials, contributing to the field of sustainable polymer science (Pounder et al., 2011).

Wirkmechanismus

Target of Action

Indole derivatives are known to interact with multiple receptors in the body, making them biologically active compounds . .

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Eigenschaften

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-8-4-2-3-7(8)5-6-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKOGZNQDZLMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-ethoxypyridazin-3-yl)methanone](/img/structure/B2620744.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)